2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide
Overview
Description
The compound is a complex organic molecule that contains an indole group, an oxadiazole group, and an acetamide group. The presence of these functional groups suggests that it could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, an oxadiazole ring, and an acetamide group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole, oxadiazole, and acetamide groups. For example, the indole group might undergo electrophilic substitution at the C3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-isopropylacetamide or F2227-0306, is acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in memory and cognition .
Mode of Action
The compound interacts with the crucial amino acids present at the catalytic active site and peripheral anionic site of acetylcholinesterase . By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway. The increased acetylcholine concentration can lead to prolonged muscle contractions and enhanced communication between nerve cells. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic function is compromised .
Result of Action
The molecular effect of this compound’s action is the increased availability of acetylcholine in the synaptic cleft. On a cellular level, this can lead to enhanced neuronal communication and potentially improved cognitive function .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
For instance, some oxadiazole derivatives have shown inhibitory effects against enzymes like acetylcholinesterase .
Cellular Effects
Other oxadiazole derivatives have shown significant anti-COVID-19 activities, exhibiting high inhibitory binding affinities with most of the docked SARS-CoV-2/human proteins .
Molecular Mechanism
Other oxadiazole derivatives have been found to exhibit inhibitory binding affinities with most of the docked SARS-CoV-2/human proteins .
Properties
IUPAC Name |
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-propan-2-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-4-16-19-20-17(23-16)14-9-12-7-5-6-8-13(12)21(14)10-15(22)18-11(2)3/h5-9,11H,4,10H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMXXVLRGJFIJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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